4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H14ClN3O3S2 and its molecular weight is 443.92. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
- Pro-apoptotic Indapamide Derivatives : A derivative closely related to the chemical compound demonstrated significant proapoptotic activity in melanoma cell lines. This compound showed potential as an anticancer agent, with specific effectiveness against melanoma cancer cells (Yılmaz et al., 2015).
Metabolic Studies
- Metabolic Fate and Disposition in Animals : A study investigated the metabolic fate of a similar compound in rats and dogs. This research is crucial for understanding how such compounds are absorbed, distributed, metabolized, and excreted in living organisms (Yue et al., 2011).
Antimalarial Activity
- Potential in COVID-19 Treatment : Research explored the antimalarial activity of sulfonamide derivatives, including compounds structurally similar to the one . This study also examined their potential role in treating COVID-19, highlighting a versatile application in infectious diseases (Fahim & Ismael, 2021).
Antimicrobial Activity
- Bis(azolyl)sulfonamidoacetamides as Antimicrobial Agents : A group of compounds including analogs of the compound showed promising antimicrobial activity. This suggests potential use in treating bacterial infections (P et al., 2021).
Synthetic Chemistry
- Synthesis of Key Intermediates : The compound was used in the synthesis of key intermediates in producing pharmaceuticals, demonstrating its role in synthetic chemistry (Xiu-lan, 2009).
Cardiac Electrophysiological Activity
- Development of Selective Class III Agents : Derivatives of the compound were studied for their potential as selective class III agents in cardiac electrophysiology, indicating applications in cardiovascular medicine (Morgan et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity . Therefore, it can be inferred that the compound might target bacterial cells.
Mode of Action
It has been suggested that the compound, when used in conjunction with a cell-penetrating peptide like octaarginine, displays potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound might interact with its targets in a way that enhances the antibacterial activity of the cell-penetrating peptide.
Biochemical Pathways
Given the antibacterial activity of the compound, it can be inferred that it might interfere with essential biochemical pathways in bacteria, leading to their death .
Result of Action
The compound, when used in conjunction with a cell-penetrating peptide, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the compound’s action results in the death of bacterial cells.
Properties
IUPAC Name |
N-[4-[1-(benzenesulfonyl)pyrrol-3-yl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S2/c21-16-8-6-14(7-9-16)19(25)23-20-22-18(13-28-20)15-10-11-24(12-15)29(26,27)17-4-2-1-3-5-17/h1-13H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALHOUUSSLHCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.